2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
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Overview
Description
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is a complex organic compound that features a pyrazole ring substituted with bromophenoxy and chlorofluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromophenoxy and chlorofluorobenzyl groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group results in quinones, while reduction of the bromophenoxy group can yield phenolic derivatives .
Scientific Research Applications
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol
- 2-(5-(4-chlorostyryl)-1-(penta-1,3-dien-2-yl)-1H-pyrazol-3-yl)phenol
Uniqueness
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenoxy and chlorofluorobenzyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C22H15BrClFN2O3 |
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Molecular Weight |
489.7 g/mol |
IUPAC Name |
2-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C22H15BrClFN2O3/c23-16-4-1-2-7-20(16)30-21-11-26-27-22(21)14-9-8-13(10-19(14)28)29-12-15-17(24)5-3-6-18(15)25/h1-11,28H,12H2,(H,26,27) |
InChI Key |
XVYAEWPJYRFDSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)Br |
Origin of Product |
United States |
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